(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[45]decane-8-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the benzyl and carboxylate groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include metabolic or signaling pathways critical for cellular function.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde: This compound shares a similar spiro structure but with different functional groups.
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another spiro compound with a similar core structure but different substituents.
Uniqueness
(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and carboxylate groups make it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl (2S)-2-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-14-11-16(20)18(12-14)7-9-19(10-8-18)17(21)22-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3/t14-/m1/s1 |
InChI Key |
QLRRJSWOIDAMBV-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1CC(=O)C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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